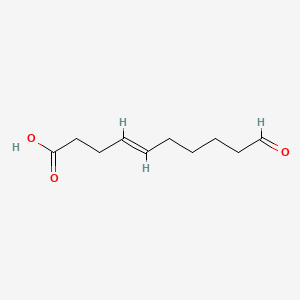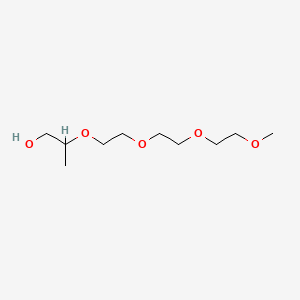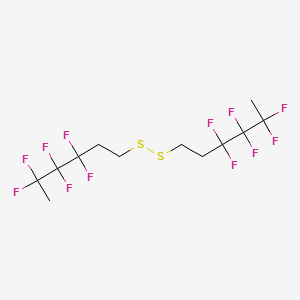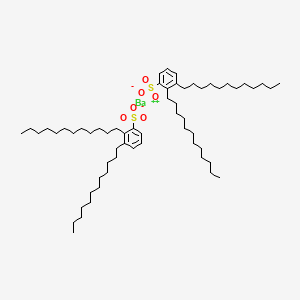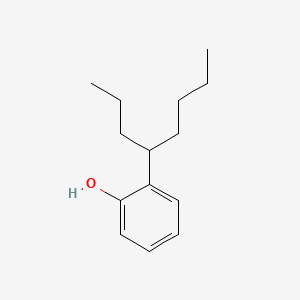
o-(1-Propylpentyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(1-Propylpentyl)phenol: is an organic compound with the molecular formula C14H22O . It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing phenols, including o-(1-Propylpentyl)phenol, is through nucleophilic aromatic substitution.
Hydroxylation of Arylboronic Acids: Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant.
Industrial Production Methods: Industrial production of phenols often involves the oxidation of cumene or the hydrolysis of diazonium salts. These methods are scalable and can produce large quantities of phenols .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Phenols can undergo oxidation to form quinones.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Electrophiles: Nitric acid, sulfuric acid, halogens.
Major Products:
Quinones: Formed from the oxidation of phenols.
Hydroquinones: Formed from the reduction of quinones.
Substituted Phenols: Formed from electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Antioxidants: Phenolic compounds, including o-(1-Propylpentyl)phenol, are used as antioxidants in various chemical formulations.
Biology:
Antimicrobial Agents: Phenols are known for their antimicrobial properties and are used in disinfectants and antiseptics.
Medicine:
Industry:
Mecanismo De Acción
The mechanism of action of o-(1-Propylpentyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group in phenols can donate hydrogen atoms, making them effective antioxidants. They can neutralize free radicals by donating hydrogen atoms, thereby preventing oxidative damage . Additionally, phenols can disrupt microbial cell membranes, leading to their antimicrobial effects .
Comparación Con Compuestos Similares
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
o-Cresol: A phenol derivative with a methyl group in the ortho position relative to the hydroxyl group.
2,4-Dimethylphenol: A phenol derivative with two methyl groups in the 2 and 4 positions relative to the hydroxyl group.
Uniqueness: o-(1-Propylpentyl)phenol is unique due to its specific alkyl substituent, which can influence its chemical reactivity and physical properties. The presence of the propylpentyl group can affect the compound’s solubility, boiling point, and interaction with other molecules .
Propiedades
Número CAS |
37631-10-0 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
2-octan-4-ylphenol |
InChI |
InChI=1S/C14H22O/c1-3-5-9-12(8-4-2)13-10-6-7-11-14(13)15/h6-7,10-12,15H,3-5,8-9H2,1-2H3 |
Clave InChI |
RBSPWYFBQCZMNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCC)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


